molecular formula C9H12BrNO2S B7907207 2-((3-Bromobenzyl)sulfonyl)ethanamine

2-((3-Bromobenzyl)sulfonyl)ethanamine

Cat. No.: B7907207
M. Wt: 278.17 g/mol
InChI Key: MHEPQMWIKBBIOU-UHFFFAOYSA-N
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Description

2-((3-Bromobenzyl)sulfonyl)ethanamine is an organic compound that features a bromobenzyl group attached to a sulfonyl ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromobenzyl)sulfonyl)ethanamine typically involves the reaction of 3-bromobenzyl chloride with ethanesulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromobenzyl)sulfonyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-Bromobenzyl)sulfonyl)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of sulfonyl groups on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Bromobenzyl)sulfonyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The bromobenzyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Bromobenzyl)sulfonyl)ethanamine
  • 2-((3-Chlorobenzyl)sulfonyl)ethanamine
  • 2-((3-Bromophenyl)sulfonyl)ethanamine

Uniqueness

2-((3-Bromobenzyl)sulfonyl)ethanamine is unique due to the specific positioning of the bromine atom on the benzyl group, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different biological and chemical properties compared to its analogs.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfonyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c10-9-3-1-2-8(6-9)7-14(12,13)5-4-11/h1-3,6H,4-5,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEPQMWIKBBIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CS(=O)(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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